molecular formula C19H19N7 B5496233 N'-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N,N-dimethylpyrimidine-4,6-diamine

N'-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N,N-dimethylpyrimidine-4,6-diamine

Cat. No.: B5496233
M. Wt: 345.4 g/mol
InChI Key: FPGYKJJBJMLOLR-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. It is an important pharmacophore and a privileged structure in medicinal chemistry . The benzimidazole ring system is planar and aromatic, capable of various types of bioisosteric replacements .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and halogenation . The specific reactions and their products depend on the substituents present on the benzimidazole ring .


Physical and Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of physical and chemical properties depending on their specific structures . These properties can include different levels of solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary greatly depending on their chemical structure and the target they interact with . Some benzimidazole derivatives have been found to inhibit tubulin polymerization in cells, while others have been found to inhibit various enzymes .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary greatly depending on their specific structures . Some benzimidazole derivatives are used as drugs and are safe for human consumption, while others can be toxic .

Future Directions

Benzimidazole derivatives continue to be an area of active research due to their wide range of biological activities . Future research will likely focus on the design and synthesis of new benzimidazole derivatives with improved potency and selectivity for various biological targets .

Properties

IUPAC Name

6-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4-N,4-N-dimethylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-25(2)18-10-17(22-12-23-18)21-11-14-6-5-9-20-19(14)26-13-24-15-7-3-4-8-16(15)26/h3-10,12-13H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGYKJJBJMLOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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